An In-depth Technical Guide to (2E)-TCO-PNB Ester for Bioconjugation and Drug Development
An In-depth Technical Guide to (2E)-TCO-PNB Ester for Bioconjugation and Drug Development
This technical guide provides a comprehensive overview of (2E)-TCO-PNB ester, a bifunctional linker molecule designed for applications in chemical biology, drug development, and proteomics. The document is intended for researchers, scientists, and professionals in these fields, offering detailed information on the molecule's properties, reaction mechanisms, and experimental protocols.
Introduction
(2E)-TCO-PNB ester is a versatile chemical tool that incorporates two key reactive functionalities: a trans-cyclooctene (TCO) group and a p-nitrobenzyl (PNB) ester. This dual reactivity allows for a two-step ligation strategy. The PNB ester provides a reactive handle for covalent modification of primary amines, such as those found on the side chains of lysine residues in proteins. The TCO moiety enables an exceptionally fast and selective bioorthogonal reaction with tetrazine-functionalized molecules through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is notable for its high efficiency and biocompatibility, proceeding rapidly in aqueous environments without the need for a copper catalyst.[1][2][3][4][5]
The strategic combination of these two functionalities makes (2E)-TCO-PNB ester a valuable linker for various applications, including the construction of antibody-drug conjugates (ADCs), the synthesis of PROTACs, and the fluorescent labeling of proteins and other biomolecules.
Physicochemical and Reactive Properties
A summary of the key physicochemical and reactive properties of (2E)-TCO-PNB ester is presented in the tables below. This data has been compiled from various chemical suppliers and research articles.
General Properties
| Property | Value | References |
| Chemical Name | [(1R,4E)-cyclooct-4-en-1-yl] (4-nitrophenyl) carbonate | |
| Synonyms | (2E)-TCO-PNB ester, TCO-PNB Ester | |
| CAS Number | 1580501-97-8 | |
| Molecular Formula | C₁₅H₁₇NO₅ | |
| Molecular Weight | 291.30 g/mol | |
| Appearance | White to off-white or pale yellow solid | |
| Purity | ≥95% (typically assessed by HPLC) |
Solubility and Stability
| Property | Details | References |
| Solubility | Soluble in DMSO (up to 100 mg/mL with sonication) and other organic solvents like DMF. | |
| Storage (Solid) | Recommended storage at -20°C for up to 3 years in an inert atmosphere. | |
| Storage (In Solvent) | In DMSO, stable for up to 6 months at -80°C or 1 month at -20°C. Prone to hydrolysis in aqueous solutions. | |
| TCO Group Stability | The trans-cyclooctene can isomerize to the less reactive cis-cyclooctene over time, especially with prolonged storage. |
Reactivity Data
| Reaction | Reactive Group | Reacts With | Second-Order Rate Constant (k₂) | Notes | References |
| Amine Acylation | p-Nitrobenzyl (PNB) ester | Primary amines (e.g., lysine) | Not explicitly quantified, but generally slower than NHS esters. | The reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 9.0. | |
| iEDDA Cycloaddition | trans-Cyclooctene (TCO) | Tetrazines | 1,000 - 30,000 M⁻¹s⁻¹ (highly dependent on the tetrazine structure) | This is one of the fastest bioorthogonal reactions. Reaction rates are influenced by the electronic properties of the tetrazine. |
Reaction Mechanisms and Experimental Workflows
The utility of (2E)-TCO-PNB ester lies in its ability to facilitate a two-stage bioconjugation process. First, a biomolecule is functionalized with the TCO group via the amine-reactive PNB ester. Subsequently, a tetrazine-modified molecule of interest is introduced, which rapidly and specifically reacts with the TCO moiety.
Amine Modification via PNB Ester
The reaction of the PNB ester with a primary amine on a biomolecule, such as a protein, proceeds through nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon of the ester, leading to the formation of a stable amide bond and the release of p-nitrophenol as a byproduct.
Caption: Amine modification with (2E)-TCO-PNB ester.
TCO-Tetrazine iEDDA Ligation
The TCO-modified biomolecule can then be reacted with a tetrazine-functionalized molecule. This inverse-electron-demand Diels-Alder reaction is a [4+2] cycloaddition between the electron-rich TCO (dienophile) and the electron-poor tetrazine (diene). The reaction is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine product.
Caption: TCO-Tetrazine inverse-electron-demand Diels-Alder ligation.
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for protein labeling using (2E)-TCO-PNB ester.
Caption: General workflow for protein labeling with (2E)-TCO-PNB ester.
Experimental Protocols
The following are generalized protocols for the use of (2E)-TCO-PNB ester in bioconjugation. Optimization may be required for specific applications.
Protein Modification with (2E)-TCO-PNB Ester
Materials:
-
Protein of interest
-
(2E)-TCO-PNB ester
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5)
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free reaction buffer to a concentration of 1-5 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange.
-
(2E)-TCO-PNB Ester Preparation: Immediately before use, prepare a 10 mM stock solution of (2E)-TCO-PNB ester in anhydrous DMSO or DMF.
-
Reaction: Add a 10- to 20-fold molar excess of the (2E)-TCO-PNB ester solution to the protein solution.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted (2E)-TCO-PNB ester and the p-nitrophenol byproduct using a desalting column.
TCO-Tetrazine Ligation
Materials:
-
TCO-modified protein
-
Tetrazine-functionalized molecule
-
Reaction buffer (e.g., PBS, pH 6.0-9.0)
Procedure:
-
Reactant Preparation: Prepare the TCO-modified protein in the desired reaction buffer. Dissolve the tetrazine-functionalized molecule in a compatible solvent.
-
Reaction: Add a 1.1- to 2.0-fold molar excess of the tetrazine-functionalized molecule to the TCO-modified protein.
-
Incubation: Incubate the reaction for 10-60 minutes at room temperature. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Analysis: The resulting conjugate can be analyzed by methods such as HPLC, SDS-PAGE, and mass spectrometry to confirm conjugation and assess purity.
Cleavage of the PNB Ester
While the PNB ester is primarily used for its reactivity with amines, it can also function as a protecting group that can be cleaved under specific conditions. Cleavage is typically achieved through reduction of the nitro group to an amino group, which then facilitates the release of the linked molecule.
Cleavage Conditions:
-
Reduction: The nitro group can be reduced using reagents such as sodium dithionite (Na₂S₂O₄) at a slightly alkaline pH (8-9).
-
Photocleavage: Ortho-nitrobenzyl esters are known to be photocleavable upon UV irradiation, and while (2E)-TCO-PNB ester has a para-nitrobenzyl group, photolytic cleavage may also be possible under certain conditions.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low or no TCO labeling | Hydrolysis of the PNB ester. | Prepare the (2E)-TCO-PNB ester solution immediately before use in anhydrous solvent. Ensure the reaction buffer is within the optimal pH range (7.2-8.5). |
| Buffer contains primary amines. | Use an amine-free buffer such as PBS, HEPES, or borate buffer. | |
| Slow or incomplete TCO-tetrazine reaction | Low reactivity of the specific tetrazine used. | Select a more reactive tetrazine (e.g., hydrogen-substituted tetrazines are generally more reactive). |
| Degradation of TCO or tetrazine. | Verify the integrity of the reagents. TCOs can be sensitive to prolonged light exposure. | |
| Precipitation of reactants or product | Poor aqueous solubility. | Consider using a derivative of (2E)-TCO-PNB ester that includes a PEG spacer to enhance solubility. |
Conclusion
(2E)-TCO-PNB ester is a powerful and versatile bifunctional linker for bioconjugation. Its amine-reactive PNB ester and bioorthogonal TCO group enable a robust, two-step approach for linking molecules with high efficiency and specificity. This technical guide provides the fundamental knowledge, quantitative data, and experimental protocols necessary for the successful application of (2E)-TCO-PNB ester in a variety of research and development settings, from basic protein labeling to the construction of complex biotherapeutics.
